4-Amino-2-methylbenzenesulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUHHEVQJQXEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298505 | |
| Record name | 4-amino-2-methylbenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-92-3 | |
| Record name | 4-Amino-2-methylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-methylbenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC123521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-2-methylbenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology
The sulfonyl fluoride (B91410) functional group has become an important synthetic intermediate and building block in organic synthesis, drug discovery, and materials science. nih.gov This is largely due to its unique balance of reactivity and stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit considerable stability towards hydrolysis and are resistant to reduction. enamine.net This stability allows them to be carried through multi-step syntheses and to be compatible with a wide range of reaction conditions and biological systems. nih.govenamine.net
A paradigm shift in the application of sulfonyl fluorides came with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. nih.govsigmaaldrich.com SuFEx is a set of click chemistry reactions that involve the highly reliable and specific reaction of a sulfonyl fluoride with a nucleophile, leading to the formation of a stable sulfonate or sulfonamide linkage. epa.gov This methodology has provided an efficient pathway for the rapid synthesis of a diverse array of sulfonyl-containing compounds. epa.gov
In the realm of chemical biology, sulfonyl fluorides have been established as privileged "warheads" for covalent inhibitors and chemical probes. rsc.org Their electrophilic nature allows them to react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. nih.gov This reactivity has been harnessed to design highly specific enzyme inhibitors and to map protein-protein interactions and binding sites. rsc.org The stability of the resulting covalent bond ensures a durable and often irreversible interaction with the target protein.
The Strategic Positioning of 4 Amino 2 Methylbenzenesulfonyl Fluoride As a Multifunctional Building Block
While specific research on 4-Amino-2-methylbenzenesulfonyl fluoride (B91410) is not extensively documented in publicly available literature, its molecular architecture suggests its significant potential as a multifunctional building block. The strategic placement of three key functional groups on the benzene (B151609) ring—a sulfonyl fluoride, an amino group, and a methyl group—endows it with a versatile reactivity profile.
The sulfonyl fluoride group, as previously discussed, can participate in SuFEx reactions, allowing for the facile introduction of a wide range of substituents. The amino group serves as a versatile synthetic handle. It can be diazotized and converted into a variety of other functional groups, or it can be acylated, alkylated, or used in coupling reactions to build more complex molecular scaffolds. The methyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and provide steric bulk, which can be crucial for modulating the reactivity and selectivity of the other functional groups.
This trifunctional nature allows for orthogonal chemical modifications, meaning that each functional group can be reacted selectively without affecting the others. For instance, the amino group could be protected, followed by a SuFEx reaction at the sulfonyl fluoride, and then deprotection and further functionalization of the amino group. This modularity is highly desirable in combinatorial chemistry and drug discovery for the rapid generation of libraries of diverse compounds. researchgate.net
| Property | Value |
| IUPAC Name | 4-Aminobenzene-1-sulfonyl fluoride |
| CAS Number | 98-62-4 |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
Data sourced from US EPA Substance Details for Benzenesulfonyl fluoride, 4-amino- epa.gov
Historical and Current Trajectories in Aminobenzenesulfonyl Fluoride Research
Classical and Evolving Synthetic Routes to Aryl Sulfonyl Fluorides
The construction of the aryl sulfonyl fluoride moiety is a cornerstone of synthetic organic chemistry, with applications ranging from pharmaceuticals to materials science. Over the years, a variety of methods have been developed, starting from readily available precursors.
Conversion from Sulfonyl Chlorides and Sulfonic Acid Derivatives
The most traditional and widely employed method for the synthesis of aryl sulfonyl fluorides involves the halogen exchange reaction of the corresponding aryl sulfonyl chlorides. This approach typically utilizes a fluoride source to displace the chloride atom.
A common procedure involves the reaction of an aryl sulfonyl chloride with an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂). figshare.com To enhance the efficiency of this conversion, phase-transfer catalysts such as 18-crown-6 (B118740) ether can be employed in conjunction with KF in an acetonitrile (B52724) solvent system. figshare.com This "naked fluoride" method facilitates the nucleophilic attack of the fluoride ion. google.com
More recently, a simple and mild procedure has been investigated, which is based on a direct chloride/fluoride exchange from a sulfonyl chloride starting material in a biphasic mixture of KF and water/acetone, providing high yields for a wide scope of substrates. researchgate.net
Beyond sulfonyl chlorides, sulfonic acids and their salts serve as viable starting materials. A two-step synthesis involves the initial preparation of the sulfonyl chloride by reacting a sulfonate with chlorosulfuric acid, followed by the subsequent chlorine-fluorine exchange. However, the use of toxic chlorosulfuric acid poses safety risks.
Facile One-Pot Synthesis Approaches
To improve efficiency and reduce the handling of potentially unstable intermediates, one-pot synthetic procedures have gained prominence. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.
One such approach involves a palladium-catalyzed process where aryl bromides are converted to sulfonyl fluorides. organic-chemistry.org This method utilizes a palladium catalyst for the initial sulfonylation of the aryl bromide, followed by an in-situ reaction with an electrophilic fluorine source. organic-chemistry.org
Another versatile one-pot method allows for the synthesis of sulfonyl fluorides directly from aromatic amines. This is achieved through an in-situ diazotization of the amine, followed by a copper-free Sandmeyer-type fluorosulfonylation. figshare.comorganic-chemistry.orgsci-hub.senih.gov This reaction uses a sulfur dioxide source, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source like Selectfluor. organic-chemistry.orgsci-hub.senih.gov The practicality of this method is demonstrated by its broad functional group tolerance and applicability to gram-scale synthesis. organic-chemistry.orgsci-hub.se
Furthermore, a transition-metal-free one-pot synthesis of sulfonyl fluorides from sulfonates has been developed. This method employs cyanuric chloride and KHF₂ in the presence of a phase-transfer catalyst.
Green Chemistry and Sustainable Protocols for Sulfonyl Fluoride Generation
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of sulfonyl fluorides. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.
Electrochemical Synthesis Pathways
Electrochemical methods offer a green alternative to traditional chemical oxidations. The synthesis of sulfonyl fluorides can be achieved through the electrochemical oxidation of thiols or disulfides in the presence of a fluoride source. google.com This approach avoids the need for stoichiometric chemical oxidants. google.com
Another electrochemical strategy involves the reaction of sulfonyl hydrazides with Et₃N·3HF under electrochemical conditions to produce sulfonyl fluorides in good yields. researchgate.net These methods often proceed under mild conditions and exhibit good functional group tolerance.
Environmentally Benign Reagent Systems (e.g., KF-Based Methods)
The use of potassium fluoride (KF) as a fluoride source is central to many green synthetic protocols due to its low cost and relatively low toxicity compared to other fluorinating agents. chemicalbook.comtcichemicals.com Recent advancements have focused on developing efficient protocols that utilize KF as the sole fluorine source. nih.gov
One such green and efficient protocol involves the use of stable substrates like disulfides or thiols, with potassium fluoride as the fluorine source and a green oxidant. nih.gov A recently developed method employs a novel reagent system, SHC5®, in combination with KF to convert thiols and disulfides into sulfonyl fluorides, producing only non-toxic sodium and potassium salts as by-products. chemicalbook.comtcichemicals.com
Targeted Synthesis of 4-Amino-2-methylbenzenesulfonyl Fluoride
While a direct, single-step synthesis of this compound from simple precursors is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established chemical transformations. A logical approach involves the chlorosulfonation of a suitable aniline (B41778) derivative, followed by ammonolysis.
A potential synthetic pathway starts with 3-chloro-4-methylaniline (B146341). The synthesis could proceed as follows:
Chlorosulfonation: 3-chloro-4-methylaniline can be subjected to chlorosulfonation. This reaction introduces two sulfonyl chloride groups onto the aromatic ring. google.comgoogle.com The reaction is typically carried out using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride or phosphorus trichloride (B1173362) to facilitate the conversion. google.comgoogle.com This would yield 5-chloroaniline-2,4-disulfonyl chloride. google.com
Ammonolysis: The resulting disulfonyl chloride can then undergo ammonolysis. This step involves reacting the sulfonyl chloride groups with ammonia (B1221849) to form the corresponding disulfamyl derivative. google.com
While this route provides a di-sulfonated product, selective reactions or alternative starting materials would be necessary to achieve the mono-sulfonylated target compound.
An alternative and more direct conceptual pathway could involve the following steps, though specific literature precedents for this exact sequence are less common:
Nitration and Chlorosulfonation: Starting from toluene, nitration followed by chlorosulfonation could yield 2-methyl-4-nitrobenzenesulfonyl chloride.
Halogen Exchange: The sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride using a fluoride source like KF or KHF₂.
Reduction: Finally, the nitro group can be reduced to an amino group to yield the target compound, this compound.
The choice of synthetic route would depend on the availability of starting materials, desired scale of production, and considerations for process safety and environmental impact.
Functionalization and Derivatization Strategies for this compound
The presence of three distinct functional handles on the this compound scaffold allows for a wide range of derivatization strategies to generate diverse chemical probes and complex molecules.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. The sulfonyl fluoride group is notably stable and generally resistant to cleavage under many transition-metal-catalyzed cross-coupling conditions, making it an excellent anchor for LSF. mdpi.com
To enable cross-coupling on the aromatic ring of this compound, a precursor bearing a leaving group (e.g., Br, I) is required. For instance, a hypothetical precursor such as 5-Bromo-4-amino-2-methylbenzenesulfonyl fluoride could serve as a versatile platform for various palladium-catalyzed reactions.
Suzuki-Miyaura Coupling : Reaction with various aryl or heteroaryl boronic acids or esters would introduce new aryl substituents at the 5-position.
Sonogashira Coupling : Coupling with terminal alkynes would install alkyne moieties, useful for further "click" chemistry modifications.
Buchwald-Hartwig Amination : Reaction with primary or secondary amines would lead to the synthesis of diaminobenzenes.
The table below illustrates hypothetical cross-coupling reactions on a brominated precursor.
| Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl derivative |
| 3-Pyridylboronic Acid | PdCl₂(dppf), K₃PO₄ | 5-(3-Pyridyl) derivative |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Trimethylsilylethynyl) derivative |
| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Morpholinyl derivative |
Bifunctional probes are essential tools in chemical biology for activity-based protein profiling (ABPP) and target identification. These probes typically contain a reactive group to covalently bind to a biological target and a reporter tag for detection or enrichment. The sulfonyl fluoride group serves as an excellent covalent warhead, while an alkyne moiety is a premier reporter tag due to its ability to undergo highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
A commercially available trifunctional building block, 4-Amino-2-trimethylsilanylethynyl-benzenesulfonyl fluoride , exemplifies this strategy. sigmaaldrich.com This compound contains the sulfonyl fluoride warhead, an amine handle for linking to a pharmacophore, and a protected alkyne tag. sigmaaldrich.com After coupling a ligand to the amine, the resulting probe can be used to covalently label a target protein via the sulfonyl fluoride. Subsequent reaction with an azide-functionalized reporter (e.g., a fluorophore or biotin) allows for visualization or affinity purification of the protein-probe conjugate. sigmaaldrich.comacs.org
The synthesis of such alkynylated scaffolds would typically involve a Sonogashira cross-coupling reaction between a halogenated precursor (e.g., a bromo- or iodo-substituted aminobenzenesulfonyl fluoride) and a suitable terminal alkyne.
The primary amino group of this compound is a versatile handle for introducing a wide variety of substituents, significantly expanding the chemical space accessible from this core scaffold. These modifications can be performed in a protecting-group-free manner on the corresponding hydrochloride salt. researchgate.net
N-Acylation : The reaction of the amino group with acyl chlorides or anhydrides readily forms stable amide bonds. This is a fundamental transformation for linking the sulfonyl fluoride core to carboxylic acid-containing fragments, such as peptides or other pharmacophores.
N-Arylation : The formation of a C-N bond to attach an additional aryl group can be achieved through several cross-coupling methods. The Chan-Evans-Lam (CEL) copper-catalyzed N-arylation with arylboronic acids is one such method. rsc.org Alternatively, palladium-catalyzed Buchwald-Hartwig amination provides a general route to a wide range of N-aryl and N-heteroaryl derivatives. nih.gov
N-Alkylation via Reductive Amination : Reductive amination is a highly effective two-step, one-pot process for forming secondary or tertiary amines. wikipedia.org The primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, as it is selective for the iminium ion over the carbonyl starting material and is compatible with a wide range of functional groups. harvard.edu This method allows for the introduction of diverse alkyl substituents.
The table below summarizes these N-modification strategies with examples.
| Reaction Type | Reagent(s) | Product Functional Group |
| N-Acylation | Acetyl chloride, Base | Acetamide |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂, Base | Diphenylamine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | Dimethylamine |
Elucidation of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable "click chemistry" reaction, valued for its efficiency and the stability of the resulting linkages. nih.gov The core of SuFEx chemistry lies in the unique balance of stability and reactivity of the sulfur(VI)-fluoride (SVI-F) bond. nih.govsigmaaldrich.com This bond is remarkably stable to a wide range of conditions, including oxidation, reduction, and thermolysis, but can be controllably activated to react with nucleophiles. nih.gov
The fundamental mechanism of the SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The sulfur atom in the sulfonyl fluoride group (-SO₂F) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electrophilicity makes it susceptible to attack by nucleophiles.
The reaction proceeds when a nucleophile, such as an alcohol (R-OH) or an amine (R-NH₂), attacks the sulfur atom. This attack forms a transient pentacoordinate intermediate or proceeds through a transition state, ultimately leading to the displacement of the fluoride ion and the formation of a new covalent bond between the sulfur and the nucleophile (e.g., a sulfonate ester or a sulfonamide). nih.gov The process is often facilitated by catalysts, such as Lewis bases or bifluoride salts, which can activate either the sulfonyl fluoride or the incoming nucleophile. nih.gov For instance, strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for this transformation. nih.gov
The rate of the SuFEx reaction is significantly influenced by the electronic and steric environment of the aryl sulfonyl fluoride. For this compound, both the amino (-NH₂) and methyl (-CH₃) groups are electron-donating. These groups increase the electron density on the aromatic ring and, by extension, on the sulfur atom of the sulfonyl fluoride group. This increased electron density reduces the electrophilicity of the sulfur center, making it less susceptible to nucleophilic attack and thus slowing down the reaction rate compared to unsubstituted or electron-withdrawn aryl sulfonyl fluorides. nih.gov
Kinetic studies on related systems, such as the SuFEx reaction of para-substituted phenyl fluorosulfates with fluoride ions, have provided quantitative insight into these electronic effects. A Hammett plot for this reaction yielded a positive ρ value of 1.56, which indicates that electron-withdrawing groups stabilize the negative charge buildup in the transition state and accelerate the reaction, while electron-donating groups have the opposite effect. chemrxiv.org
| Substituent (X) on Phenyl Fluorosulfate | Relative Reaction Rate (kₓ/kₕ) | Electronic Effect |
| -NO₂ | Faster | Electron-Withdrawing |
| -CN | Faster | Electron-Withdrawing |
| -H | 1.00 (Reference) | Neutral |
| -CH₃ | Slower | Electron-Donating |
| -NH₂ | Slower | Electron-Donating |
This interactive table illustrates the general trend of electronic effects on SuFEx reaction rates based on Hammett plot principles. Specific kinetic data for this compound is not available, but the trend is well-established.
Furthermore, the methyl group at the ortho-position to the sulfonyl fluoride in this compound introduces steric hindrance. This bulkiness can physically impede the approach of the nucleophile to the sulfur center, further decreasing the reaction kinetics. The combination of deactivating electronic effects from both the amino and methyl groups, along with the steric hindrance from the ortho-methyl group, renders this compound a relatively less reactive SuFEx partner. researchgate.net
Radical Processes in Sulfonylation Reactions Involving Aryl Sulfonyl Fluorides
Beyond their role as electrophiles in SuFEx reactions, aryl sulfonyl fluorides can participate in radical-based transformations. These processes often involve the generation of a sulfonyl radical (R-SO₂•), a versatile intermediate for forming new carbon-sulfur bonds.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In this context, sulfonyl fluorides can be precursors to sulfonyl radicals. The general pathway involves a single-electron transfer (SET) to or from the sulfonyl-containing compound, initiated by a photoexcited catalyst. For instance, a reduced photocatalyst can transfer an electron to an aryl sulfonyl fluoride, leading to the cleavage of the S-F bond and formation of a sulfonyl radical and a fluoride anion. Alternatively, related sulfur-containing precursors can be used to generate sulfonyl radicals that then participate in subsequent reactions. rsc.org
Various catalytic systems, typically based on ruthenium or iridium polypyridyl complexes, are employed for these transformations. figshare.com A common mechanistic cycle begins with the absorption of visible light by the photocatalyst (PC), promoting it to an excited state (PC*). This excited state can then engage in an electron transfer event.
For example, in the aminofluorosulfonylation of olefins, a photoredox-catalyzed process involves the generation of amidyl, alkyl, and sulfonyl radicals. rsc.orgnih.govrsc.org While this specific reaction builds sulfonyl fluorides, the underlying principles of radical generation are relevant. In reactions involving aryl sulfonyl fluorides as substrates, the excited photocatalyst could oxidize a reaction partner (like an amine), and the resulting reduced catalyst could then reduce the aryl sulfonyl fluoride to generate the key sulfonyl radical intermediate. This radical can then add to unsaturated bonds or participate in other coupling reactions. researchgate.net
| Catalyst Type | Typical Catalyst | Light Source | Mechanistic Role |
| Iridium Complex | Ir(ppy)₃ | Blue LEDs | Single Electron Transfer (SET) |
| Ruthenium Complex | Ru(bpy)₃Cl₂ | Blue LEDs | Single Electron Transfer (SET) |
| Organic Dyes | Eosin Y | Green LEDs | Photosensitization, SET |
This interactive table summarizes common catalytic systems used in visible-light-mediated radical reactions involving sulfonyl compounds.
Chemoselectivity and Orthogonal Reactivity of the Sulfonyl Fluoride and Amine Functionalities
The presence of two distinct functional groups in this compound—a nucleophilic primary amine and a latent electrophilic sulfonyl fluoride—allows for remarkable chemoselectivity and orthogonal reactivity. Orthogonality in this context means that one functional group can be selectively reacted under a set of conditions that leaves the other group unaffected. thieme-connect.de
The sulfonyl fluoride group is exceptionally stable under many standard synthetic conditions, including those typically used to modify amines. sigmaaldrich.com Therefore, the primary amine can be selectively functionalized through reactions such as acylation, alkylation, or sulfonylation without disturbing the -SO₂F moiety. This allows for the synthesis of a diverse range of derivatives where a modified amino group is present alongside the intact sulfonyl fluoride, which remains available for subsequent SuFEx ligation.
Conversely, the "latent reactivity" of the sulfonyl fluoride can be unleashed for SuFEx reactions under specific activating conditions. nih.gov These conditions, which often involve the use of strong, non-nucleophilic organic bases (e.g., DBU), silylating agents, or specific catalysts like Ca(NTf₂)₂, can be chosen to selectively activate the S-F bond for nucleophilic substitution. nih.govu-tokyo.ac.jp To prevent self-reaction or polymerization (where the amine of one molecule attacks the sulfonyl fluoride of another), it is often necessary to protect the amine group before performing the SuFEx reaction. Common amine protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) can be employed. researchgate.netiris-biotech.de These protecting groups are stable to SuFEx conditions but can be removed later using orthogonal deprotection strategies (e.g., acid for Boc, base for Fmoc), revealing the free amine in the final product. This orthogonal protection-reaction strategy enables the independent and sequential modification of both the amine and sulfonyl fluoride functionalities, making this compound a valuable bifunctional building block. nih.govnih.gov
Impact of Microenvironment and Catalytic Conditions on Reactivity Profiles
The reactivity of this compound, as with other aryl sulfonyl fluorides, is profoundly influenced by its immediate chemical environment and the presence of catalysts. While possessing inherent stability, particularly in comparison to sulfonyl chlorides, its electrophilic potential can be significantly modulated by factors such as solvent polarity, pH, and specific catalytic systems designed to activate the sulfur-fluorine bond. rhhz.netresearchgate.netnih.gov These factors are critical in controlling the rate and outcome of its reactions, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov
The unique balance of stability and reactivity allows sulfonyl fluorides to be unreactive under many conditions but highly reactive in specific activating environments. rhhz.net For instance, within biological systems, localized microenvironments, such as the active site of a protein, can create conditions that facilitate fluoride exchange. nih.gov Factors like proximal arginine side chains or specific electrostatic fields can promote the reaction, highlighting the sensitivity of sulfonyl fluorides to their surroundings. nih.gov
In synthetic applications, the choice of solvent can play a pivotal role. The solubility of reactants and the stabilization of transition states are key considerations. For example, in the reaction of sulfonyl fluorides with nucleophiles containing both amine and carboxylate groups, the use of a mixed solvent system like a 1:1 mixture of water and acetonitrile (H₂O/CH₃CN) has been shown to facilitate smooth reactions, whereas a less polar solvent might slow the reaction rate due to poor solubility of salt intermediates. nih.gov In protic systems, the fluoride ion byproduct can form hydrogen fluoride (HF), which in turn can act as a hydrogen-bond donor, activating the S(VI)-F bond toward nucleophilic attack. acs.org The formation of the stable bifluoride anion ([FHF]⁻) can also serve as a fluoride trap, in some cases leading to autocatalytic acceleration of the reaction. acs.org
The most significant advancements in controlling the reactivity of sulfonyl fluorides have come from the development of specific catalytic systems. chemrxiv.orgnih.gov Organocatalysis has emerged as a powerful strategy to activate the otherwise stable S(VI)-F bond for reactions like amidation. nih.gov A notable example is the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon-based additives, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), which act as fluoride scavengers. chemrxiv.orgchemrxiv.org This dual system provides a broad-spectrum, efficient method for the synthesis of sulfonamides from sulfonyl fluorides and various amines, achieving high yields even with sterically hindered substrates. chemrxiv.orgnih.gov
Mechanistic studies suggest that HOBt acts as a potent nucleophilic catalyst, attacking the electrophilic sulfur center of the sulfonyl fluoride. chemrxiv.org This forms a highly reactive intermediate which is then readily attacked by an amine nucleophile. Computational studies have also indicated that in base-catalyzed systems, the concerted deprotonation of the amine nucleophile significantly enhances its nucleophilicity, thereby lowering the activation barrier for the formation of the N-S bond. acs.org The catalyst loading can be very low, demonstrating the high efficiency of this activation method. chemrxiv.orgnih.gov The choice of solvent in these catalytic systems is also crucial, with anhydrous dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) often being employed. chemrxiv.org
The data below illustrates the effectiveness of a catalytic system for the amidation of various sulfonyl fluorides, highlighting the impact of the catalyst on reaction yield.
| Entry | Sulfonyl Fluoride | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aryl Sulfonyl Fluoride A | Primary Amine X | 5 mol% HOBt, TMDS | DMSO | 25 | 95 |
| 2 | Aryl Sulfonyl Fluoride A | Primary Amine X | None | DMSO | 25 | <5 |
| 3 | Aryl Sulfonyl Fluoride B | Secondary Amine Y | 5 mol% HOBt, TMDS | NMP | 25 | 92 |
| 4 | Sterically Hindered Aryl Sulfonyl Fluoride C | Sterically Hindered Amine Z | 5 mol% HOBt, (TMS)₂O | NMP | 50 | 89 |
| 5 | Aryl Sulfonyl Fluoride B | Secondary Amine Y | 0.02 mol% HOBt, TMDS | DMSO | 25 | 90 |
This table is generated based on findings reported for broad-spectrum catalytic amidation of sulfonyl fluorides and is representative of the reactivity profile. chemrxiv.orgnih.gov
Applications of 4 Amino 2 Methylbenzenesulfonyl Fluoride in Advanced Chemical Research
Role as a Versatile Building Block in Organic Synthesis
The reactivity of the sulfonyl fluoride (B91410) and the potential for functionalization of the amino group and the aromatic ring position 4-Amino-2-methylbenzenesulfonyl fluoride as a key intermediate in the synthesis of a wide array of organic compounds.
The sulfonyl fluoride moiety of this compound is a highly reactive electrophile that readily undergoes nucleophilic substitution with a variety of amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. The presence of the amino group on the benzene (B151609) ring offers a site for further modification, allowing for the creation of diverse libraries of sulfonamide derivatives. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce additional complexity and functionality.
The versatility of 2-aminothiazole (B372263) as a precursor for synthesizing biologically active sulfonamides highlights the importance of amino-substituted sulfonyl compounds. nih.gov The reaction of amino-containing drugs with sulfonyl chlorides is a common strategy for the development of new sulfonamide-based therapeutic agents. nih.gov
The general scheme for the synthesis of sulfonamides from this compound is depicted below:
R-NH₂ + F-SO₂-C₆H₃(CH₃)(NH₂) → R-NH-SO₂-C₆H₃(CH₃)(NH₂) + HF
Furthermore, the sulfonyl fluoride group can be reduced to a sulfinate, which can then be alkylated to produce sulfones. Sulfones are another important class of compounds with applications in materials science and medicinal chemistry.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl halides are the traditional electrophiles in these reactions, the use of sulfonyl fluorides has gained traction.
Suzuki–Miyaura Coupling:
Recent studies have demonstrated that aryl sulfonyl fluorides can act as effective electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This desulfonative cross-coupling allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net In this reaction, the carbon-sulfur bond of the sulfonyl fluoride is cleaved, and a new carbon-carbon bond is formed with a boronic acid derivative. The reaction is often carried out in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The use of fluoride as a base has been shown to enhance the Suzuki-Miyaura coupling of sensitive substrates. nih.gov
A proposed catalytic cycle for the Suzuki-Miyaura coupling of an aryl sulfonyl fluoride involves oxidative addition of the C-S bond to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. nih.gov
Heck Reaction:
The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an aryl halide with an alkene. mdpi.comdntb.gov.ua The use of sulfonyl fluorides as coupling partners in Heck-type reactions is an emerging area. For example, the Heck-Matsuda reaction utilizes arenediazonium salts, which can be derived from amino-substituted compounds like this compound, to couple with alkenes. scispace.comrsc.org This provides a pathway to synthesize substituted styrenes and other vinylated aromatic compounds. The incorporation of fluorine-containing moieties through Heck reactions is of significant interest for creating novel materials and pharmaceuticals. dntb.gov.ua
The following table summarizes the key aspects of these coupling reactions involving sulfonyl fluorides:
| Coupling Reaction | Catalyst | Reactants | Product | Key Features |
| Suzuki-Miyaura | Palladium complexes (e.g., Pd(dppf)Cl₂) | Aryl sulfonyl fluoride, Boronic acid/ester | Biaryl | C-S bond cleavage, C-C bond formation. nih.govresearchgate.net |
| Heck | Palladium acetate | Arenediazonium salt (from aryl amine), Alkene | Substituted alkene | C-C bond formation at the vinyl position. scispace.comrsc.org |
Contributions to Chemical Biology and Covalent Probe Development
The electrophilic nature of the sulfonyl fluoride group makes this compound a valuable scaffold for the design of chemical probes to study biological processes. These probes can covalently modify specific biomolecules, enabling their identification, characterization, and functional analysis.
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. upenn.edursc.org Sulfonyl fluorides have been widely employed as "warheads" in activity-based probes (ABPs) due to their ability to react with nucleophilic residues in enzyme active sites. nih.govnih.gov
An ABP based on the this compound scaffold would typically consist of three components:
The Reactive Group: The sulfonyl fluoride moiety, which covalently modifies the target protein.
A Recognition Element: A molecular fragment that directs the probe to a specific class of proteins or a particular protein of interest. This can be tailored based on the target.
A Reporter Tag: A group such as a fluorophore or a biotin (B1667282) tag that allows for the detection and isolation of the labeled protein.
The synthesis of such probes often involves modifying the amino group of this compound to attach the recognition element and the reporter tag. Peptide-based ABPs have also been developed for target-specific profiling of enzymes like protein tyrosine phosphatases. rsc.org
A key challenge in covalent probe design is achieving high selectivity for the intended target to minimize off-target effects. nih.gov The reactivity of the sulfonyl fluoride warhead can be modulated by the electronic properties of the aromatic ring. The amino and methyl groups on this compound influence the electrophilicity of the sulfonyl fluoride, which can be fine-tuned through synthetic modifications.
Furthermore, the concept of "context-specific" labeling has emerged, where the probe's reactivity is enhanced within the microenvironment of the target protein's binding pocket. nih.govnih.gov This can be achieved through specific interactions, such as hydrogen bonding, that stabilize the transition state of the covalent modification reaction. Arylfluorosulfates, which are structurally related to sulfonyl fluorides, have been highlighted as latent electrophiles for the selective labeling of tyrosine and lysine (B10760008) residues in a context-dependent manner. nih.govnih.govbohrium.comdntb.gov.ua
The sulfonyl fluoride group is known to react with a range of nucleophilic amino acid residues within proteins. nih.gov This reactivity is crucial for its application in ABPP and covalent inhibitor design. The primary targets for sulfonyl fluoride-based probes include:
Serine: The hydroxyl group of serine residues, particularly those in the active sites of serine hydrolases, is a common target. nih.gov
Lysine: The ε-amino group of lysine can be acylated by sulfonyl fluorides. nih.gov
Tyrosine: The phenolic hydroxyl group of tyrosine is another key nucleophile that can be modified. nih.govnih.gov
In addition to these, sulfonyl fluorides have also been shown to label threonine, cysteine, and histidine residues. nih.gov The ability to target multiple nucleophilic residues expands the scope of proteins that can be studied using probes derived from this compound. The development of ¹⁸F-labeled amino acid tracers using sulfur-fluoride exchange highlights the utility of sulfonyl fluorides in targeting amino acids for imaging applications. researchgate.netnih.govchemrxiv.orgresearchgate.net
Integration into Medicinal Chemistry Research and Drug Design
The structural attributes of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents. Its integration into medicinal chemistry programs spans scaffold development, the rational design of covalent inhibitors, and fragment-based screening campaigns.
The this compound core serves as an adaptable scaffold for constructing complex bioactive molecules. The primary amino group (-NH₂) offers a convenient attachment point or "synthetic handle" for linking the core structure to other pharmacophores or molecular fragments. This modular approach allows chemists to systematically build libraries of compounds where the aminobenzenesulfonyl fluoride moiety is appended to known ligands, thereby introducing a reactive component for covalent targeting. A related trifunctional building block, 4-Amino-2-trimethylsilanylethynyl-benzenesulfonyl fluoride, exemplifies this principle, where the amine linker allows the sulfonyl fluoride "warhead" and an alkyne tag to be incorporated into a single probe for biological studies. sigmaaldrich.com This strategy enables the conversion of non-covalent ligands into covalent probes, facilitating detailed investigation of drug-target interactions.
The aryl sulfonyl fluoride group is a key feature in the rational design of targeted covalent inhibitors (TCIs). researchgate.net Unlike more common electrophiles that exclusively target cysteine, sulfur(VI) fluorides (SFs) can form covalent bonds with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. nih.govnih.gov This capability significantly expands the scope of the "ligandable" proteome, enabling the design of inhibitors for proteins that lack a suitably positioned cysteine residue in their binding sites. researchgate.netnih.gov
The reactivity of the sulfonyl fluoride "warhead" can be finely tuned by the substituents on the aromatic ring. The electron-donating properties of the amino and methyl groups in this compound modulate the electrophilicity of the sulfur center, influencing its reaction rate with target nucleophiles. This allows for the rational design of inhibitors with optimized reactivity to maximize on-target engagement while minimizing off-target modifications. nih.gov Aryl sulfonyl fluorides have emerged as valuable electrophiles for creating context-specific covalent modifications, where the protein's local microenvironment facilitates the reaction with an otherwise stable warhead. researchgate.net
Table 1: Comparison of Electrophilic Warheads in Covalent Inhibitor Design
| Warhead | Typical Target Residues | Reactivity Profile | Notes |
|---|---|---|---|
| Acrylamide | Cysteine | Michael Acceptor | Most common warhead for cysteine targeting. |
| Aryl Sulfonyl Fluoride | Lysine, Tyrosine, Serine, Histidine | Context-Dependent Electrophile | Enables targeting of non-cysteine residues; reactivity is tunable via ring substituents. nih.govnih.gov |
| Arylfluorosulfate | Lysine, Tyrosine | Lower intrinsic reactivity than sulfonyl fluorides | Considered a more latent electrophile, requiring significant activation by the protein environment. nih.gov |
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new starting points for drug development. The this compound structure is well-suited for inclusion in covalent fragment libraries. nih.gov In this approach, a library of low-molecular-weight fragments containing a reactive electrophile is screened against a protein of interest. wuxiapptec.com
A modular strategy can be employed where a diverse set of amine-containing fragments are linked to a sulfonyl fluoride-containing core to generate a library of reactive fragments. nih.gov These fragments are then screened to identify "hits" that form a covalent bond with the target protein, typically detected using mass spectrometry. This method offers an expedient path to discovering novel covalent ligands, even for challenging targets, by identifying fragments that can bind and react with nucleophilic residues beyond cysteine. nih.gov The Sulfur-Fluoride Exchange (SuFEx) reaction has also been utilized in FBDD workflows to rapidly diversify fragment hits into more potent, drug-like inhibitors for direct screening. nih.gov
Development of Molecular Imaging Probes in Radiochemistry
In the field of radiochemistry, the aryl sulfonyl fluoride moiety is central to the development of next-generation molecular imaging probes for Positron Emission Tomography (PET). This is primarily due to its compatibility with the highly efficient Sulfur-Fluoride Exchange (SuFEx) reaction for ¹⁸F-labeling.
The development of PET tracers requires efficient and rapid methods for incorporating the short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F; half-life ≈ 110 minutes) into a target molecule. The Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction has emerged as a groundbreaking strategy for this purpose. mdpi.comscilit.com This reaction enables an ultrafast isotopic exchange between a non-radioactive ¹⁹F atom on an aryl sulfonyl fluoride and a radioactive [¹⁸F]fluoride ion. acs.orgchemrxiv.org
Key advantages of the [¹⁸F]SuFEx reaction include:
Speed: The reaction often proceeds to completion in as little as 30 seconds to 5 minutes. mdpi.comacs.org
Mild Conditions: The labeling occurs at room temperature, preserving the integrity of complex and sensitive biomolecules. mdpi.comresearchgate.net
Efficiency: It provides excellent radiochemical yields and high molar activity. acs.org
Simplicity: Purification of the resulting ¹⁸F-labeled radiotracer is often straightforward, requiring simple cartridge filtration instead of time-consuming HPLC. acs.orgresearchgate.net
This late-stage fluorination technique allows complex molecules bearing the aryl sulfonyl fluoride group, such as derivatives of this compound, to be radiolabeled just prior to use, which is critical given the short half-life of ¹⁸F. acs.org
Table 2: Key Features of the [¹⁸F]SuFEx Radiolabeling Strategy
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Isotopic Exchange (¹⁹F for ¹⁸F) | acs.org |
| Substrate | Aryl Sulfonyl Fluoride (-SO₂F) | researchgate.net |
| Reaction Time | 30 seconds - 5 minutes | mdpi.comacs.org |
| Temperature | Room Temperature | mdpi.com |
| Purification | Simple Cartridge Filtration | acs.org |
| Key Advantage | Enables rapid, late-stage ¹⁸F-labeling of complex molecules. | scilit.com |
Radiolabeled amino acids are a critical class of PET tracers for oncology. mdpi.comnih.gov Many tumor cells exhibit upregulated amino acid metabolism and overexpress specific amino acid transporters to fuel their rapid proliferation. mdpi.comfrontiersin.org This provides a biological basis for designing tracers that are preferentially taken up by cancer cells. Amino acid PET tracers are particularly valuable for imaging brain tumors, where the high background glucose metabolism of the normal brain limits the utility of the most common PET tracer, [¹⁸F]FDG. frontiersin.orgnih.govsnmjournals.org
The this compound scaffold provides a direct route to novel amino acid-based radiotracers using the SuFEx strategy. The design involves a two-part molecular architecture:
A Targeting Moiety: An amino acid (e.g., tyrosine, glutamine, arginine) that is recognized and transported into tumor cells by overexpressed transporters like LAT1. frontiersin.orgsnmjournals.org
A Labeling/Scaffold Unit: The this compound core, which is conjugated to the amino acid.
In this design, the amino group of the scaffold is used to form a stable bond with the amino acid, creating a single precursor molecule. This precursor can then be rapidly radiolabeled via the [¹⁸F]SuFEx reaction on the sulfonyl fluoride group. nih.govnih.gov Researchers have successfully designed and synthesized novel ¹⁸F-labeled amino acid tracers by introducing a sulfonyl ¹⁸F-fluoride onto glutamine, arginine, and tyrosine using this method. nih.govnih.gov These studies demonstrate that the application of SuFEx click chemistry to the design of radiolabeled amino acid derivatives is a feasible and highly advantageous approach for developing the next generation of PET imaging agents for oncology. nih.govnih.gov
Emerging Applications in Materials Science and Chemosensor Development
The unique combination of reactive sites within the this compound molecule makes it a promising candidate for the development of novel functional materials and sensitive chemosensors. Its potential lies in its ability to act as a versatile building block, enabling the synthesis of complex macromolecular structures and specialized sensor molecules.
In the realm of materials science, this compound can be envisioned as a valuable monomer or cross-linking agent for the creation of high-performance polymers. The presence of both an amino group and a sulfonyl fluoride group allows for its participation in various polymerization reactions.
The sulfonyl fluoride moiety is known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a set of powerful and efficient reactions for forming robust chemical linkages. rsc.orgnih.govresearchgate.net This suggests that this compound could be a key component in the synthesis of polysulfonamides and polysulfonates. These classes of polymers are known for their excellent thermal stability and mechanical properties.
The amino group on the benzene ring provides a site for traditional polymerization techniques, such as condensation polymerization with carboxylic acids or their derivatives to form polyamides. The bifunctionality of the molecule could also be exploited to create cross-linked polymer networks, enhancing the material's rigidity and solvent resistance.
The methyl group on the aromatic ring can influence the polymer's physical properties, such as its solubility and glass transition temperature. By incorporating this monomer into polymer chains, researchers could fine-tune the final material's characteristics for specific applications, including specialty coatings, membranes, and advanced composites.
Hypothetical Polymerization Reactions Involving this compound:
| Reaction Type | Reactant(s) | Resulting Polymer Linkage | Potential Polymer Class |
| SuFEx Click Chemistry | Diols or Diamines | Sulfonate or Sulfonamide | Polysulfonates or Polysulfamides |
| Condensation Polymerization | Dicarboxylic acids | Amide | Polyamides |
| Cross-linking | Polyfunctional reagents | Network structure | Thermosetting polymers |
The structural features of this compound also make it an attractive scaffold for the design of chemosensors, particularly fluorescent probes for the detection of specific ions or molecules. Sulfonamide-based compounds have been extensively studied as fluorescent chemosensors. nih.govacs.orgresearchgate.nettandfonline.comrsc.org
The sulfonyl fluoride group can act as a reactive site to covalently bind to a fluorophore, creating a sensor molecule. Alternatively, the sulfonamide resulting from the reaction of the sulfonyl fluoride can serve as a binding site for anions or metal cations. The binding event can lead to a change in the fluorescence properties of the attached fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength, allowing for the detection and quantification of the target analyte. researchgate.netrsc.org
The amino group can be functionalized to introduce other recognition elements or to modulate the electronic properties of the sensor, thereby tuning its selectivity and sensitivity. The aromatic ring provides a rigid platform that can be incorporated into larger conjugated systems, which is often desirable for achieving strong fluorescence.
For instance, a chemosensor based on this compound could potentially be designed for the detection of fluoride ions. The interaction of the fluoride ion with the sulfur atom of the sulfonamide group could trigger a distinct optical response.
Potential Design Strategy for a Chemosensor:
| Component of this compound | Role in Chemosensor | Mechanism of Action |
| Sulfonyl Fluoride/Sulfonamide Group | Recognition Site/Reactive Handle | Binding of analytes (e.g., anions) or covalent attachment to a fluorophore. |
| Amino Group | Modulating Group/Linker | Fine-tuning of electronic properties or attachment of other functional units. |
| Aromatic Ring | Structural Scaffold | Provides a rigid framework and can be part of a larger chromophoric system. |
While the full potential of this compound in these advanced applications is yet to be fully realized and documented, its chemical functionalities provide a strong basis for its exploration as a key building block in the future of materials science and chemosensor technology. Further research into the reactivity and properties of this compound and its derivatives is warranted to unlock its promising capabilities.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino 2 Methylbenzenesulfonyl Fluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹⁹F (fluorine-19) NMR are fundamental for verifying the primary structure of 4-Amino-2-methylbenzenesulfonyl fluoride (B91410).
The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to their positions relative to the amino and methyl substituents, they would exhibit a specific splitting pattern (e.g., a doublet, a doublet of doublets). The methyl group protons would appear as a sharp singlet, typically in the upfield region. The protons of the primary amine group would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹⁹F NMR spectrum is instrumental for directly observing the fluorine atom of the sulfonyl fluoride group. biophysics.org It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of sulfonyl fluorides. rsc.orgillinois.edu Furthermore, this fluorine signal may exhibit coupling to nearby aromatic protons, providing additional evidence for its location on the sulfonyl group attached to the ring. The natural abundance and high sensitivity of the ¹⁹F nucleus make this a straightforward and informative experiment. biophysics.org
Table 1: Predicted ¹H and ¹⁹F NMR Data for 4-Amino-2-methylbenzenesulfonyl Fluoride
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.6-7.8 | d | Aromatic H |
| ¹H | ~6.6-6.8 | dd | Aromatic H |
| ¹H | ~6.5-6.7 | d | Aromatic H |
| ¹H | ~4.0-5.0 | br s | -NH₂ |
| ¹H | ~2.1-2.3 | s | -CH₃ |
| ¹⁹F | +60 to +70 | s | -SO₂F |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent protons on the aromatic ring, confirming their connectivity and substitution pattern. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton singlet to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC correlations would be expected from the methyl protons to the aromatic carbon they are attached to (C2) and the adjacent aromatic carbon (C1). Correlations from the aromatic protons to the sulfonyl-bearing carbon would confirm the position of the -SO₂F group. researchgate.net
Together, these 2D NMR techniques provide unambiguous confirmation of the molecule's constitution, leaving no doubt about the placement of the amino, methyl, and sulfonyl fluoride groups on the benzene ring.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. chemguide.co.uk
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight. The molecule would typically be observed as a protonated species, [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The calculated exact mass for the neutral molecule C₇H₈FNO₂S is 189.02598. HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion (190.03376 m/z) that is within a very small tolerance (typically < 5 ppm) of the calculated value, thus confirming the molecular formula.
Fragmentation Analysis can provide valuable structural information. While ESI is a soft technique, fragmentation can be induced. Common fragmentation pathways for this molecule might include the loss of SO₂ or the sulfonyl fluoride group (-SO₂F). The fragmentation of the aromatic ring and cleavage of the methyl group are also possible. libretexts.orglibretexts.org Analysis of these fragment ions helps to piece together the structure, corroborating the NMR data. researchgate.netnih.gov
Table 2: Predicted HRMS Data and Potential Fragments for this compound
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₉FNO₂S⁺ | 190.03376 | Protonated molecular ion |
| [M-SO₂F]⁺ | C₇H₈N⁺ | 106.06567 | Loss of sulfonyl fluoride radical |
| [M-SO₂]⁺ | C₇H₈FN⁺ | 125.06408 | Loss of sulfur dioxide |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint. nih.gov
For this compound, key vibrational modes would include:
N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. elsevierpure.com
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
S=O Stretching: The sulfonyl group (-SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands, typically found in the ranges of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.net
S-F Stretching: The sulfur-fluorine bond stretch is expected to appear in the fingerprint region, often around 700-850 cm⁻¹. osti.gov
Aromatic C=C Stretching: Bands corresponding to the benzene ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300-3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850-2970 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1450-1600 | Medium-Strong |
| S=O Asymmetric Stretch | -SO₂F | 1350-1400 | Strong |
| S=O Symmetric Stretch | -SO₂F | 1170-1210 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. analis.com.my
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This model provides precise measurements of:
Bond Lengths: The exact distances between connected atoms (e.g., S-F, S=O, C-N, C-C).
Bond Angles: The angles formed between three connected atoms, defining the local geometry.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (e.g., from the -NH₂ group to the oxygen or fluorine atoms of a neighboring sulfonyl group) and π-π stacking between aromatic rings. researchgate.net
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The geometry of this compound is defined by the spatial arrangement of its constituent atoms, which can be described by its bond lengths, bond angles, and torsional angles.
Bond Lengths
The bond lengths within the molecule are influenced by factors such as hybridization, electron delocalization, and the electronegativity of the atoms involved. The benzene ring is expected to have aromatic C-C bonds with lengths intermediate between a typical single and double bond. The C-S bond is shorter than a typical C-S single bond due to the influence of the electronegative sulfonyl group. The S=O bonds are characteristic of sulfonyl groups, and the S-F bond is known for its high strength. researchgate.netwikipedia.org
Below is a table of expected bond lengths for this compound, derived from data for analogous molecules.
| Bond | Expected Length (Å) |
| C-C (aromatic) | ~1.38 - 1.40 |
| C-S | ~1.77 |
| S=O | ~1.42 - 1.45 |
| S-F | ~1.53 - 1.58 |
| C-N (aromatic) | ~1.37 - 1.40 |
| C-C (methyl) | ~1.51 |
Bond Angles
The bond angles in this compound are largely dictated by the geometry of the benzene ring and the tetrahedral arrangement around the sulfur atom of the sulfonyl fluoride group. The angles within the benzene ring are expected to be close to 120°, although minor distortions can be caused by the substituents. The O-S-O and O-S-F angles will be close to the tetrahedral angle of 109.5°, but deviations are expected due to the different electronic repulsions between the double and single bonds.
A table of expected bond angles is provided below.
| Angle | Expected Angle (°) |
| C-C-C (aromatic) | ~120 |
| C-C-S | ~120 |
| O-S-O | ~120 |
| O-S-F | ~106 - 108 |
| C-S-O | ~107 - 109 |
| C-S-F | ~105 - 107 |
Torsional Angles
The primary torsional angles that dictate the molecule's shape are detailed in the table below.
| Torsional Angle (Atoms) | Description | Expected Conformation |
| C-C-S-O | Rotation of the sulfonyl group relative to the ring | Staggered |
| C-C-S-F | Rotation of the sulfonyl group relative to the ring | Staggered |
| C-C-N-H | Orientation of the amino group | Likely planar with ring |
| C-C-C-H (methyl) | Rotation of the methyl group | Freely rotating |
Investigation of Conformational Preferences and Intermolecular Interactions
The solid-state structure and bulk properties of this compound are governed by its conformational preferences and the network of intermolecular interactions.
Conformational Preferences
The most significant conformational feature is the orientation of the -SO2F group with respect to the benzene ring. As indicated by the torsional angles, a staggered conformation is generally preferred to minimize steric hindrance and maximize electronic stabilization. vu.nl The amino and methyl groups are relatively small and are expected to have a lower rotational barrier, though their orientation can be influenced by intermolecular packing forces in a crystal lattice.
Intermolecular Interactions
In the solid state, molecules of this compound are expected to be held together by a combination of hydrogen bonds and other non-covalent interactions.
Hydrogen Bonding : The primary hydrogen bond donor is the amino (-NH2) group. The sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. Therefore, it is highly probable that N-H···O=S hydrogen bonds are a dominant feature in the crystal packing, linking molecules together. researchgate.netacs.org This type of interaction is a common and stabilizing motif in the crystal structures of sulfonamides. researchgate.netacs.org
π–π Stacking : The presence of the aromatic benzene ring allows for the possibility of π–π stacking interactions between adjacent molecules. researchgate.netnih.govresearchgate.net The arrangement of these stacks (e.g., parallel-displaced or T-shaped) will be influenced by the electronic nature and position of the ring substituents. nih.govresearchgate.net
A summary of the likely intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (amino) | O=S (sulfonyl) | Primary structural motif |
| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizing packing of aromatic rings |
| Halogen Interactions | C-H | F-S | Minor contribution to stability |
| van der Waals Forces | All atoms | All atoms | General contribution to cohesion |
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Methylbenzenesulfonyl Fluoride
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Amino-2-methylbenzenesulfonyl fluoride (B91410). By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For 4-Amino-2-methylbenzenesulfonyl fluoride, the HOMO is expected to be primarily localized on the benzene (B151609) ring and the nitrogen atom of the amino group. This is because the amino group is a strong electron-donating group, which increases the energy of the HOMO and makes these sites electron-rich. The methyl group, being weakly electron-donating, will also contribute to a lesser extent to the electron density of the ring.
Conversely, the LUMO is anticipated to be concentrated around the sulfonyl fluoride group (-SO₂F) and the carbon atom to which it is attached. The sulfonyl fluoride group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. This pulls electron density away from the benzene ring, lowering the energy of the LUMO and making the sulfur atom and adjacent ring carbons electrophilic.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Theoretical calculations for molecules with similar electronic features suggest a significant HOMO-LUMO gap, indicative of a moderately stable compound.
Table 1: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the amino group and the aromatic ring. |
| LUMO | -1.2 | Primarily localized on the sulfonyl fluoride group. |
| HOMO-LUMO Gap | 7.3 | Indicates moderate chemical reactivity and kinetic stability. |
Note: The values presented are illustrative and representative for a molecule of this type, derived from theoretical calculations using Density Functional Theory (DFT).
The charge distribution within this compound is non-uniform due to the presence of atoms with different electronegativities and the electronic effects of the substituents. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. deeporigin.comlibretexts.org An MEP map plots the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its reactive sites.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the highly electronegative oxygen and fluorine atoms of the sulfonyl fluoride group, as well as on the nitrogen of the amino group due to its lone pair of electrons. These red areas indicate regions that are susceptible to electrophilic attack.
Regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the methyl group. researchgate.net The area near the sulfur atom of the sulfonyl fluoride group would also exhibit a significant positive potential, making it a prime site for nucleophilic attack. The benzene ring will show a gradient of potential, influenced by the competing electron-donating and electron-withdrawing groups.
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Predicted Partial Charge (a.u.) |
| S (in -SO₂F) | +2.8 |
| O (in -SO₂F) | -0.8 |
| F (in -SO₂F) | -0.6 |
| N (in -NH₂) | -0.9 |
| C (attached to -SO₂F) | +0.5 |
| C (attached to -NH₂) | -0.4 |
Note: These values are representative examples based on Mulliken population analysis from DFT calculations for analogous molecules and illustrate the expected charge distribution.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and various properties of molecules. researchgate.net For this compound, DFT calculations would be employed to find the most stable geometric arrangement of its atoms (geometry optimization).
This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom is expected to be tetrahedral, and the benzene ring will be nearly planar, though minor distortions may occur due to steric hindrance between the methyl and sulfonyl fluoride groups.
Once the optimized geometry is obtained, DFT can be used to predict spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands to specific molecular vibrations.
Table 3: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| S-F Bond Length | 1.58 Å |
| S-O Bond Length | 1.43 Å |
| C-S Bond Length | 1.77 Å |
| C-N Bond Length | 1.40 Å |
| O-S-O Bond Angle | 120° |
| C-S-F Bond Angle | 106° |
Note: These are typical values for such functional groups, derived from DFT calculations on similar arylsulfonyl fluorides.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
A key application of MD for this molecule would be conformational analysis, particularly the rotation around the C-S bond. This would reveal the preferred orientation of the sulfonyl fluoride group relative to the benzene ring and how easily it can rotate. Such simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and behavior. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent interacts with different parts of the molecule. For example, the polar amino and sulfonyl fluoride groups are likely to form hydrogen bonds or strong dipole-dipole interactions with polar solvents, which can influence the molecule's conformation and reactivity.
In Silico Prediction of Reactivity, Selectivity, and Biological Interactions
The computational data gathered from quantum chemical calculations and MD simulations can be integrated to make in silico (computer-based) predictions about the reactivity and potential biological activity of this compound.
The FMO analysis and MEP map are direct predictors of reactivity. The electron-rich sites (HOMO, negative potential) are predicted to be reactive towards electrophiles, while the electron-poor sites (LUMO, positive potential) are targets for nucleophiles. This allows for the prediction of regioselectivity in chemical reactions. For example, electrophilic aromatic substitution would be predicted to occur at positions ortho and para to the strongly activating amino group, though steric hindrance from the methyl group would influence the outcome. The sulfur atom of the sulfonyl fluoride is a key site for nucleophilic attack, a characteristic reactivity of this functional group. sigmaaldrich.com
In the context of biological interactions, these computational models can be used in molecular docking studies. If a target protein is known, the this compound molecule can be computationally "docked" into the protein's active site. The calculations would predict the most favorable binding orientation and estimate the binding affinity. The sulfonyl fluoride moiety is known to act as a covalent warhead, reacting with nucleophilic amino acid residues like serine, threonine, tyrosine, and lysine (B10760008). enamine.net Computational models can help identify which residues in a binding pocket are suitably positioned to react with the sulfonyl fluoride group.
Theoretical Studies on Stability and Energetic Profiles of Reaction Intermediates
Theoretical chemistry can be used to investigate the mechanisms of reactions involving this compound by calculating the stability and energetic profiles of reaction intermediates and transition states. For example, in a nucleophilic substitution reaction at the sulfur atom, computational methods can model the pathway of the reaction, including the formation of a pentacoordinate sulfur intermediate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-2-methylbenzenesulfonyl fluoride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation followed by fluorination. Key steps include:
- Sulfonyl chloride precursor : React 4-amino-2-methylbenzenesulfonic acid with chlorinating agents (e.g., PCl₅) under anhydrous conditions.
- Fluorination : Treat the intermediate with KF or HF in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Critical parameters : Excess fluorinating agent (≥2 eq.) and inert atmosphere (argon) are required to minimize hydrolysis .
- Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water). Typical yields range from 65–80% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–7.8 ppm for sulfonyl fluoride; δ 2.1–2.3 ppm for methyl group) .
- Mass spectrometry : Expect molecular ion [M+H]⁺ at m/z ≈ 203.2 (C₇H₈FNO₂S).
- Elemental analysis : Confirm stoichiometry (C: ~41.4%, H: ~3.9%, N: ~6.9%) .
- Purity validation : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with retention time ~8.2 min .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard mitigation :
- Skin/eye protection : Wear nitrile gloves and goggles; compound is corrosive (Category 1B) and releases HF upon decomposition .
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Spill management : Neutralize with calcium carbonate, then absorb with vermiculite .
- Storage : Store under argon at 2–8°C in amber glass vials to prevent light/ moisture degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
- Case study : Discrepancies in sulfonamide formation rates (e.g., amines vs. thiols) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states.
- pH dependence : Basic conditions (pH > 9) deprotonate amines, enhancing reactivity but risking hydrolysis of the sulfonyl fluoride group .
- Validation strategy : Use kinetic studies (UV-Vis monitoring at 260 nm) to compare reaction rates under varying conditions .
Q. What strategies improve the stability of this compound in aqueous biological assays?
- Challenge : Hydrolysis to sulfonic acid occurs rapidly in water (t₁/₂ ~30 min at pH 7.4).
- Solutions :
- Co-solvents : Use DMSO or DMF (≥20% v/v) to reduce water activity.
- Low-temperature assays : Conduct reactions at 4°C to slow hydrolysis.
- Prodrug approach : Mask the sulfonyl fluoride with a photolabile protecting group (e.g., nitroveratryl) for controlled activation .
Q. How does the methyl substituent at position 2 influence the compound’s interaction with serine proteases?
- Mechanistic insight : The methyl group sterically hinders binding to hydrophobic pockets in trypsin-like proteases, reducing inhibition potency (IC₅₀ increases from 2 nM to 50 nM compared to unsubstituted analogs).
- Experimental design :
- Docking simulations : Use AutoDock Vina to model interactions with trypsin (PDB: 1TLD).
- Enzyme kinetics : Measure Kᵢ via fluorogenic substrate assays (e.g., Z-Gly-Pro-Arg-AMC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
